N-(3-acetylphenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide
Description
Properties
Molecular Formula |
C21H22N2O3 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide |
InChI |
InChI=1S/C21H22N2O3/c1-14(24)16-9-6-10-17(13-16)22-21(26)18-11-12-19(25)23(2)20(18)15-7-4-3-5-8-15/h3-10,13,18,20H,11-12H2,1-2H3,(H,22,26) |
InChI Key |
SGWAVVNDCHMAQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2CCC(=O)N(C2C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Piperidine Ring Formation
The piperidine scaffold is constructed via aza-Wittig reactions or Castagnoli–Cushman annulation :
-
Aza-Wittig Reaction : Functionalized iminophosphoranes react with phenyl isocyanate under mild conditions to form the piperidine backbone. For example, α-bromo ketones (e.g., 9a–q ) undergo condensation with 2,4-thiazolidinedione (TZD) to yield intermediates, which cyclize under basic conditions (LiOH or t-BuOK) to form the 2-oxazolone core.
-
Castagnoli–Cushman Reaction : Annulation between an imine and a cyclic anhydride (e.g., homophthalic anhydride) generates the 6-oxo-piperidine structure. This method is efficient for introducing the ketone moiety at position 6.
Carboxamide Formation
The carboxamide group is formed by reacting the piperidine-3-carboxylic acid intermediate with 3-acetylaniline :
Table 1: Representative Reaction Conditions and Yields
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Intermediate Strategy
A Wang resin -linked piperidine precursor enables stepwise functionalization:
-
Resin Loading : The carboxylic acid group of a piperidine derivative is anchored to the resin via ester linkage.
-
On-Resin Modifications : Sequential alkylation (for N-methylation) and coupling (for phenyl/acetyl groups) are performed.
-
Cleavage and Purification : TFA-mediated cleavage releases the final product, purified via column chromatography.
Advantages and Limitations
-
Advantages : Reduces purification steps; ideal for parallel synthesis.
-
Limitations : Lower yields (50–60%) due to incomplete reactions on solid support.
One-Pot Tandem Reactions
Tandem Cyclization-Coupling
A one-pot protocol combines piperidine formation and carboxamide coupling:
Key Optimization Parameters:
-
Temperature Control : Maintaining 0–5°C during isocyanate addition prevents side reactions.
-
Catalyst Use : DMAP (4-dimethylaminopyridine) accelerates the coupling step.
Enantioselective Synthesis
Chiral Auxiliary Approach
-
Chiral Oxazolidinones : (4S)- or (4R)-phenyl-oxazolidin-2-ones (e.g., 14a–b ) serve as templates. After carboxamide formation, the auxiliary is removed via hydrolysis.
-
Asymmetric Hydrogenation : A prochiral enamide intermediate is hydrogenated using a chiral Rh catalyst (e.g., DuPhos) to achieve >90% enantiomeric excess.
Table 2: Enantioselective Method Comparison
| Method | Catalyst | ee (%) | Yield (%) | Source |
|---|---|---|---|---|
| Chiral oxazolidinones | — | 95 | 70 | |
| Asymmetric hydrogenation | Rh-(R,R)-DuPhos | 92 | 65 |
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball milling techniques minimize solvent use:
-
Reagents : Piperidine-3-carboxylic acid, 3-acetylaniline, and DCC (dicyclohexylcarbodiimide) are milled with silica gel.
-
Conditions : 30 Hz, 2 h, room temperature.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times:
-
Cyclization : 10 min at 150°C vs. 12 h conventionally.
-
Coupling : 5 min at 100°C with HATU as activator.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic rings or the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(3-acetylphenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. Additionally, it may modulate the activity of ion channels and receptors, affecting pain transmission and other physiological processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
N-(3-Acetylphenyl)-1-Oxo-3-Phenyl-3,4-Dihydro-1H-Isochromene-6-Carboxamide
- Key Differences : Replaces the piperidine core with a benzopyran (isochromene) ring system. The dihydroisochromene scaffold introduces a fused benzene ring, altering ring strain and conformational flexibility compared to the piperidine backbone .
N-(4-Acetylphenyl)-1-(2-Chloro-6-Fluorobenzyl)-2-Oxo-1,2-Dihydropyridine-3-Carboxamide
- Key Differences : Features a pyridine ring instead of piperidine, with a 2-chloro-6-fluorobenzyl substituent. The pyridine ring’s aromaticity and electron-withdrawing substituents (Cl, F) enhance electrophilicity and metabolic stability compared to the saturated piperidine .
- Impact : Increased lipophilicity from halogen substituents may improve blood-brain barrier penetration but could reduce solubility.
(2R,3S)-2-[4-(Cyclopentylamino)Phenyl]-1-(2-Fluoro-6-Methylbenzoyl)-N-[4-Methyl-3-(Trifluoromethyl)Phenyl]Piperidine-3-Carboxamide
- Key Differences: Shares the piperidine-carboxamide core but incorporates a trifluoromethyl group and cyclopentylamino substituent. The trifluoromethyl group enhances electron-withdrawing effects and resistance to oxidative metabolism .
- Impact : Improved selectivity for membrane receptors due to steric and electronic effects of the trifluoromethyl group.
Pharmacological Comparison
GPCR Interactions
- LAS-251 (Analog): 4% higher activity than other piperidine derivatives, suggesting subtle structural optimizations (e.g., substituent positioning) enhance binding .
Ion Channel Interactions
Physicochemical and ADME Properties
Key Research Findings
Structural Flexibility vs. Activity : Piperidine derivatives with saturated rings (e.g., target compound) show broader receptor promiscuity compared to rigid analogs like isochromene derivatives .
Halogen Effects : Chloro and fluoro substituents (e.g., in pyridine analog ) enhance metabolic stability but reduce solubility, limiting bioavailability.
Trifluoromethyl Advantage : The trifluoromethyl group in significantly improves selectivity for nuclear receptors, a trait absent in the target compound .
Biological Activity
N-(3-acetylphenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide is a compound of interest due to its potential therapeutic applications. Its structural characteristics suggest possible interactions with various biological targets, warranting an exploration of its biological activity.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C19H20N2O2
- Molecular Weight : 308.38 g/mol
Research indicates that compounds similar to this compound may interact with specific receptors in the body, such as chemokine receptors and various enzymes involved in inflammatory pathways. The structure-activity relationship (SAR) studies have highlighted that modifications in the piperidine ring can significantly affect binding affinity and biological activity.
Antimicrobial Activity
A study evaluating similar piperidine derivatives reported significant antimicrobial properties, particularly against Mycobacterium tuberculosis strains. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 2 to 4 µg/mL against standard strains, indicating promising activity against resistant strains as well .
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| Compound A | 2 | M. tuberculosis |
| Compound B | 4 | M. tuberculosis |
| Compound C | 15.6 | S. epidermidis |
Cytotoxicity
The cytotoxic effects of this compound were assessed using various cell lines, including HaCaT cells. The half-maximal inhibitory concentration (IC50) values indicated that certain derivatives exhibited low toxicity, with selectivity indices (SI) greater than 1, suggesting a favorable therapeutic window .
| Compound | IC50 (µg/mL) | SI (Selectivity Index) |
|---|---|---|
| Compound A | 12.5 | >12.5 |
| Compound B | 20 | >10 |
Case Studies
In a recent study focusing on piperidine derivatives, researchers synthesized several compounds and evaluated their biological activities. Notably, one derivative demonstrated a strong antagonistic effect on CCR3-mediated pathways, which are crucial in allergic responses and asthma . This highlights the potential of this compound as a therapeutic agent in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
